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Compound of Interest

Compound Name: CP 141938

CAS No.: 182822-62-4

Cat. No.: B029727 Get Quote

Introduction & Chemical Identity
CP 141938 is a highly potent, non-peptide antagonist of the Neurokinin-1 (NK1) receptor.

Chemically identified as (2S,3S)-3-[(2-methoxy-5-(N-

methylmethanesulfonamido)benzyl)amino]-2-phenylpiperidine, it belongs to the Pfizer series of

quinuclidine and piperidine-based NK1 antagonists (analogous to CP-99,994 and CP-122,721).

Beyond its pharmacodynamic profile, CP 141938 is widely utilized in drug metabolism and

pharmacokinetics (DMPK) as a model P-glycoprotein (P-gp) substrate. Its high affinity for the

P-gp efflux transporter makes it a critical tool for assessing blood-brain barrier (BBB)

penetration and validating in vitro efflux assays.
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Property Detail

IUPAC Name

-[3-[[[(2S,3S)-2-phenylpiperidin-3-

yl]amino]methyl]-4-methoxyphenyl]-

-methylmethanesulfonamide

Molecular Formula

Molecular Weight 403.54 g/mol

CAS Number 182822-62-4

Core Scaffold cis-2-phenyl-3-aminopiperidine (2S,3S)

Key Pharmacophore
2-methoxybenzyl group (critical for hydrophobic

cleft binding in NK1)

Retrosynthetic Analysis
The synthesis of CP 141938 is convergent, relying on the coupling of two complex fragments:

the chiral piperidine core and the functionalized benzaldehyde side chain.

Disconnection: The secondary amine bond is the strategic disconnection point, suggesting a

reductive amination between a chiral amine and an aldehyde.

Fragment A (Nucleophile):

-2-phenylpiperidin-3-amine. This core is shared with other Pfizer NK1 antagonists (e.g., CP-
99,994) and requires strict stereochemical control (cis-2,3-substitution).

Fragment B (Electrophile): 2-methoxy-5-(

-methylmethanesulfonamido)benzaldehyde. This fragment carries the specific sulfonamide
tail that differentiates CP 141938.
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Figure 1: Retrosynthetic disconnection of CP 141938 into the chiral amine core and aldehyde

sidechain.

Detailed Synthesis Pathway[1]
Phase 1: Synthesis of the Chiral Core (Fragment A)
The synthesis of the

-2-phenylpiperidin-3-amine core is the most technically demanding step due to the requirement
for high enantiomeric purity.

Cyclization: Reaction of 4-chlorobutyryl chloride with ammonium hydroxide and

benzaldehyde (or via pyridine reduction) to form the racemic 2-phenyl-3-aminopyridine

intermediate.

Reduction: Catalytic hydrogenation (PtO2 or Rh/C) of the pyridine ring. This step

predominantly yields the cis-racemate (2,3-cis).

Resolution: Classical resolution using

-L-Tartaric acid or

-Mandelic acid. The
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-enantiomer crystallizes as the tartrate salt.

Critical Control Point: The trans-isomer (2R,3S or 2S,3R) is a potent impurity and must be

purged <0.5% at this stage.

Phase 2: Synthesis of the Aldehyde Sidechain
(Fragment B)
The sidechain is synthesized from 5-amino-2-methoxybenzaldehyde or a related precursor like

2-methoxy-5-nitrobenzaldehyde.

Mesylation: Reaction of the aniline nitrogen with methanesulfonyl chloride (MsCl) in

DCM/Pyridine to form the sulfonamide.

Methylation: Alkylation of the sulfonamide nitrogen using Methyl Iodide (MeI) and a base (

or NaH) in DMF.

Note: Regioselectivity is controlled by the acidity of the sulfonamide proton.

Formylation (if required): If starting from the anisole derivative, Vilsmeier-Haack formylation

introduces the aldehyde ortho to the methoxy group.

Phase 3: Convergent Coupling (Reductive Amination)
The final assembly involves coupling Fragment A and Fragment B.

Reagents: Sodium Triacetoxyborohydride (STAB), Acetic Acid (AcOH), DCE or THF.

Mechanism: Formation of the iminium ion intermediate followed by in situ reduction. STAB is

preferred over

for its lower toxicity and better selectivity (avoiding aldehyde reduction).

Experimental Protocol: Reductive Amination
Charge: Dissolve

-2-phenylpiperidin-3-amine (1.0 eq) and 2-methoxy-5-(
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-methylmethanesulfonamido)benzaldehyde (1.1 eq) in 1,2-dichloroethane (DCE).

Acidify: Add Glacial Acetic Acid (1.5 eq) to catalyze imine formation. Stir for 1-2 hours at

room temperature.

Reduce: Cool to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.

Quench: After 12 hours, quench with saturated aqueous

.

Extraction: Extract with DCM, wash with brine, and dry over

.

Purification: Flash chromatography (MeOH/DCM) or crystallization as the HCl salt.
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Figure 2: Convergent synthesis workflow for CP 141938.

Impurity Profiling & Control Strategy
For CP 141938, the impurity profile is dominated by stereochemical variants and reductive

amination byproducts.

Table 1: Key Impurities and Origins
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Impurity Code Identity Origin/Mechanism Control Limit

Imp-A (Stereo) trans-CP 141938

Epimerization during

core synthesis or

resolution failure.

NMT 0.15%

Imp-B (Stereo) (2R,3R)-Enantiomer

Incomplete resolution

of the chiral amine

core.

NMT 0.15%

Imp-C (Process)
Des-methyl CP

141938

Incomplete

methylation of the

sulfonamide

sidechain.

NMT 0.50%

Imp-D (Process) Bis-alkylated Amine

Over-reaction of the

amine with two

aldehyde equivalents.

NMT 0.10%

Imp-E (Degradant)
Benzyl Alcohol

Derivative

Reduction of

unreacted aldehyde

by STAB.

NMT 0.20%

Imp-F (Genotoxic) Methyl Iodide / MsCl

Carryover from

sidechain synthesis

(Potential GTIs).

< ppm levels

Control Strategy
Stereocontrol: The cis/trans ratio is fixed during the hydrogenation step. The trans isomer is

difficult to remove after coupling. Strict control of the starting amine optical rotation is the

primary control point.

Bis-alkylation: Minimized by using a slight excess of the amine (or 1:1 stoichiometry) and

slow addition of the reducing agent.

Purging: Impurity E (Alcohol) and unreacted aldehyde are lipophilic and can be purged via

column chromatography or recrystallization from Isopropanol/Hexane.
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Figure 3: Impurity fate mapping showing origin of stereochemical and process impurities.

Analytical Methods
HPLC Method for Purity

Column: Chiralcel OD-H or AD-H (for enantiomeric purity); C18 (for chemical purity).

Mobile Phase:

Chiral: Hexane:IPA:Diethylamine (90:10:0.1).

Achiral: Gradient Acetonitrile/Water (0.1% Formic Acid).

Detection: UV at 210 nm and 254 nm.

Mass Spec: Positive ESI (

).

P-gp Efflux Assay Validation
When using CP 141938 as a probe:
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System: MDCK-MDR1 or Caco-2 cells.

Readout: Efflux Ratio (ER) =

.

Acceptance Criteria: CP 141938 should exhibit an ER > 10, which is fully reversible by the P-

gp inhibitor Zosuquidar or Verapamil.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b029727#cp-141938-synthesis-pathway-and-
impurities]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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